Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

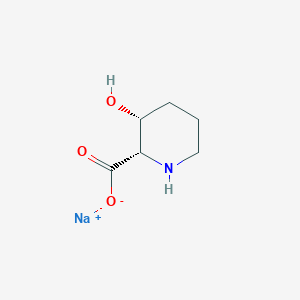

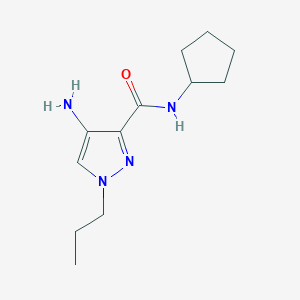

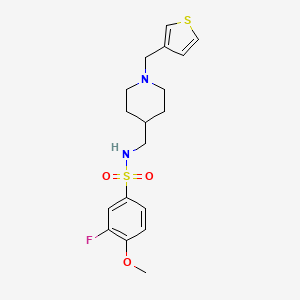

“Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate” is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a sodium atom, indicating it’s a salt or ester of an acid . The (2S,3R) notation indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . A key step in the synthesis could be the use of Garner’s aldehyde, a versatile intermediate in organic synthesis . The synthesis might involve a Horner–Wadsworth–Emmons reaction, which is commonly used to prepare alpha,beta-unsaturated carbonyl compounds .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The (2S,3R) notation indicates that the molecule has two chiral centers, leading to stereoisomerism . The exact structure would depend on the arrangement of the atoms in space, which can be determined using techniques like X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

The compound, being an ester, could undergo hydrolysis under acidic or basic conditions to give the corresponding carboxylic acid and alcohol . It could also participate in substitution reactions at the carbonyl carbon .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . Factors such as polarity, solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .

Wissenschaftliche Forschungsanwendungen

Reducing Sodium Levels in Foods

Research by McGough et al. (2012) explored the replacement of sodium chloride (NaCl) with naturally brewed soy sauce to reduce sodium levels in processed meats, such as frankfurters, without adversely affecting their quality or sensory attributes. This study indicates the potential for sodium reduction strategies in food processing to address health concerns associated with high sodium intake (McGough et al., 2012).

Sodium in Medical Treatments

A study on the treatment of multiple acyl-CoA dehydrogenase deficiency (MADD) with sodium-D,L-3-hydroxybutyrate demonstrated significant improvements in patients, highlighting the use of sodium compounds in treating metabolic disorders. This research underscores the potential of sodium-based treatments in addressing critical aspects of rare diseases (Hove et al., 2003).

Sodium in Fibromyalgia Treatment

Russell et al. (2011) investigated the effects of sodium oxybate on fibromyalgia symptoms, finding significant reductions in pain, fatigue, and sleep disturbance, and improvements in functionality. This study demonstrates the therapeutic potential of sodium salts in managing chronic conditions (Russell et al., 2011).

Sodium Imaging in Muscle Research

Research on human skeletal muscle using sodium 23 magnetic resonance (MR) imaging by Constantinides et al. (2000) provided insights into noninvasively quantifying total sodium in human muscle, with applications in studying exercise effects and musculoskeletal disease. This technique offers a novel approach to understanding muscle physiology and pathology (Constantinides et al., 2000).

Sodium and Dental Health

A clinical trial by Koch et al. (1990) on fluoride dentifrices with and without anticalculus agents showed the caries-preventive effect of sodium fluoride in dental care, highlighting the role of sodium compounds in oral health. This research contributes to the development of more effective dental care products (Koch et al., 1990).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate” would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.Na/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);/q;+1/p-1/t4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBULHTAHNIFZ-JBUOLDKXSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138256-54-7 |

Source

|

| Record name | rac-sodium (2R,3S)-3-hydroxypiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)

![2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2731251.png)

![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)